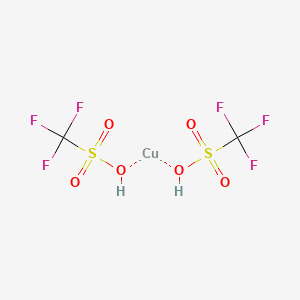

Bis(((trifluoromethyl)sulfonyl)oxy)copper

Description

Significance of Bis(((trifluoromethyl)sulfonyl)oxy)copper in Contemporary Catalysis

In contemporary catalysis, this compound stands out due to its high catalytic activity, low toxicity, and cost-effectiveness compared to precious metals like palladium. beilstein-journals.org It is recognized for its unique ability to act as both a metal catalyst and a Lewis acid, a dual role that is often synergistic and not easily replicated by other copper salts or complexes. beilstein-journals.org This versatility has rendered copper(II) triflate indispensable in the development of novel and efficient reaction processes. researchgate.net

The compound is a catalyst of choice for a variety of organic reactions. It is notably effective in promoting Diels-Alder reactions and cyclopropanation reactions. wikipedia.orgchemicalbook.com Furthermore, copper(II) triflate has demonstrated exceptional efficacy in facilitating multicomponent reactions, which are highly valued for their atom and step economy, allowing for the rapid assembly of complex molecules from simple precursors. beilstein-journals.org Its applications extend to asymmetric catalysis, where chiral complexes of copper(II) triflate are employed to achieve high levels of enantioselectivity in the synthesis of chiral molecules. researchgate.netnih.gov The compound's ability to promote reactions under mild conditions further underscores its significance in modern, sustainable chemical synthesis. rsc.org

Historical Context of Copper-Mediated Transformations in Organic Synthesis

The use of copper in organic synthesis has a rich history that predates the widespread application of many other transition metals. For over a century, copper-mediated coupling reactions have been fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgtcichemicals.com Seminal examples include the Ullmann reaction, a homocoupling of aryl halides, and the Glaser coupling of terminal alkynes, both discovered in the late 19th and early 20th centuries. tcichemicals.com Concurrently, the Ullmann ether synthesis and the Goldberg amination reaction established copper's role in forming carbon-oxygen and carbon-nitrogen bonds, respectively. tcichemicals.com

Early iterations of these classical copper-mediated reactions often required harsh conditions and stoichiometric amounts of the copper reagent, limiting their scope and practicality. tcichemicals.com However, the foundational principles laid by these early discoveries inspired further research. Over the past few decades, significant advancements have been made in developing more practical and catalytic copper-based systems. tcichemicals.com The introduction of suitable ligands, solvents, and bases has enabled many of these transformations to proceed under milder conditions with catalytic amounts of copper, thereby broadening their applicability in organic synthesis. tcichemicals.com The development of copper(II) triflate and other well-defined copper catalysts is a direct continuation of this historical pursuit of efficient and selective copper-mediated transformations. nih.govacs.org

Scope of Academic Research on this compound

The academic research landscape for this compound is both broad and dynamic, reflecting its versatility as a catalyst. A significant area of investigation involves its application in cycloaddition reactions, particularly the Diels-Alder and aza-Diels-Alder reactions, to construct cyclic and heterocyclic systems. wikipedia.orgbeilstein-journals.org Researchers have extensively explored its use in multicomponent reactions for the one-pot synthesis of diverse molecular scaffolds, such as quinolines and propargylamines. beilstein-journals.orgrsc.org

Another major research thrust is in the realm of cross-coupling reactions. While palladium has traditionally dominated this area, copper(II) triflate has emerged as a cost-effective alternative for certain C-C and C-heteroatom bond formations. researchgate.netnih.gov Studies have demonstrated its effectiveness in the arylation of various nucleophiles and in coupling reactions involving organoboron reagents. researchgate.net

Furthermore, the development of asymmetric catalytic systems using chiral ligands in conjunction with copper(II) triflate is a vibrant field of study. nih.govnih.gov These systems have been successfully applied to enantioselective additions to imines and other prochiral substrates, providing access to optically active compounds. nih.govnih.gov The unique reactivity of copper(II) triflate in promoting reactions of diazo compounds to form cyclopropanes and other products is also a well-documented area of research. chemicalbook.comresearchgate.net Investigations into its role in functionalizing C-H bonds, mediating oxidative transformations, and facilitating glycosylation reactions further illustrate the extensive scope of academic inquiry into this powerful catalyst. researchgate.netresearchgate.netacs.org

Detailed Research Findings

Academic research has extensively documented the utility of this compound in a wide range of organic transformations. The following tables provide a snapshot of its catalytic prowess in various reaction types.

Table 1: Copper(II) Triflate in Cycloaddition Reactions

This table highlights the application of copper(II) triflate in Diels-Alder and other cycloaddition reactions.

| Reaction Type | Substrates | Product Type | Catalyst System | Noteworthy Findings | Reference(s) |

| Diels-Alder | Various dienes and dienophiles | Cycloadducts | Cu(OTf)2 | Powerful Lewis acid catalyst for this transformation. | wikipedia.org |

| Asymmetric Diels-Alder | Various dienes and dienophiles | Enantiomerically enriched cycloadducts | Chiral Bis(oxazoline)copper(II) Complexes | High enantioselectivity is achievable. | wikipedia.org |

| aza-Diels-Alder | Imines and dienes | Tetrahydroquinolines | Cu(OTf)2 (10 mol%) | Efficient one-pot synthesis of 2,4-diaryl-1,2,3,4-tetrahydroquinolines under mild conditions. | researchgate.net |

| [4+2]-Cycloaddition | Anilines, benzaldehydes, and trans-anethole | 2,4-Diaryl-1,2,3,4-tetrahydroquinolines | Cu(OTf)2 | Three-component reaction to form substituted quinolines. | researchgate.net |

Table 2: Copper(II) Triflate in Multicomponent Reactions

This table showcases the efficiency of copper(II) triflate in synthesizing complex molecules in a single step from multiple starting materials.

| Reaction Name | Reactants | Product | Catalyst System | Key Advantages | Reference(s) |

| Quinoline (B57606) Synthesis | 2-Aminoaryl carbonyls and alkynyl carboxylates | Quinoline carboxylates | Cu(OTf)2 | Mild reaction conditions, enhanced reaction rates, and use of a non-toxic catalyst. | rsc.org |

| Propargylamine Synthesis | Amines, aldehydes/ketones, and terminal alkynes | α-Substituted propargylamines | Cu(OTf)2 | Specific combination of Cu(II) with the triflate counteranion is crucial for the reaction's success. | beilstein-journals.org |

| Biginelli Reaction | Aldehyde, β-ketoester, and urea | 3,4-Dihydropyrimidin-2(1H)-ones | Cu(OTf)2 | High yields and the catalyst can be reused with negligible loss of activity. | researchgate.netbeilstein-journals.org |

| Tetrahydroquinoline Synthesis | Aryl amines, aryl aldehydes, and styrene (B11656) oxides | 2,3-Diarylquinoline derivatives | Cu(OTf)2 (10 mol%) | Efficient three-component reaction. | researchgate.net |

Table 3: Copper(II) Triflate in Asymmetric Catalysis

This table focuses on the use of chiral copper(II) triflate complexes to induce stereoselectivity.

| Reaction Type | Substrates | Product | Catalyst System | Enantiomeric Excess (ee) | Reference(s) |

| Cyclopropanation | Alkenes and diazo compounds | Chiral cyclopropanes | Chiral bipyridine complexes of copper-(I) and -(II) triflate | Up to 92% ee | researchgate.net |

| Friedel-Crafts Alkylation | Indoles and alkylidene malonates | Chiral indole (B1671886) adducts | Cu(OTf)2 and BINOL-silanediol | High enantiomeric excess | nih.gov |

| Alkylation of Imines | Imines and alkylating agents | Chiral amines with a tetrasubstituted carbon stereocenter | Copper(II) bisoxazoline complexes (CuII-BOX) | Up to 98% ee | nih.gov |

| Conjugate Addition | β-Substituted enones and alkenylaluminums | Products with quaternary stereogenic centers | Copper-catalyzed system | Formation of all-carbon quaternary centers. | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H2CuF6O6S2 |

|---|---|

Molecular Weight |

363.7 g/mol |

IUPAC Name |

copper;trifluoromethanesulfonic acid |

InChI |

InChI=1S/2CHF3O3S.Cu/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7); |

InChI Key |

HWUPLUNLNUHIQZ-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Cu] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Bis Trifluoromethyl Sulfonyl Oxy Copper

Established Synthetic Pathways for Bis(((trifluoromethyl)sulfonyl)oxy)copper

The synthesis of copper(II) triflate, first reported in 1972, can be achieved through several straightforward acid-base reaction pathways. wikipedia.org The most common and convenient method involves the reaction of a basic copper(II) salt with trifluoromethanesulfonic acid (triflic acid). researchgate.net

A frequently employed precursor is copper(II) carbonate, which reacts with triflic acid in a suitable solvent, typically acetonitrile (B52724). researchgate.net This reaction is driven by the formation of carbonic acid, which subsequently decomposes into water and carbon dioxide gas, driving the reaction to completion. The anhydrous form of copper(II) triflate is desired for most applications due to its moisture sensitivity. chemicalbook.comresearchgate.net

Alternative copper precursors can also be utilized, such as copper(II) oxide or copper(II) hydroxide. The general principle remains the same: the basic copper compound is neutralized by the strong triflic acid to form the copper(II) triflate salt and water. The choice of precursor can influence the reaction conditions and the purification strategy for the final product. For instance, using copper(II) carbonate in acetonitrile allows for a relatively clean reaction from which the product can be precipitated. researchgate.net

| Copper(II) Precursor | Reagent | Typical Solvent | Byproducts |

|---|---|---|---|

| Copper(II) Carbonate (CuCO₃) | Triflic Acid (CF₃SO₃H) | Acetonitrile (MeCN) | H₂O, CO₂ |

| Copper(II) Oxide (CuO) | Triflic Acid (CF₃SO₃H) | Acetonitrile (MeCN) or Water | H₂O |

| Copper(II) Hydroxide (Cu(OH)₂) | Triflic Acid (CF₃SO₃H) | Acetonitrile (MeCN) or Water | H₂O |

Methodologies for Structural Elucidation of this compound Complexes

The structural characterization of copper(II) triflate and its complexes is essential for understanding their reactivity and catalytic mechanisms. A variety of sophisticated analytical techniques are employed to determine their molecular structure, coordination environment, and electronic properties.

Spectroscopic techniques are vital for characterizing complexes in both solid and solution phases.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrations of the triflate anion and other functional groups within the coordinating ligands. mdpi.com This helps confirm the presence of the counter-ion and provides insights into the ligand's binding mode.

UV-Visible (UV-vis) Absorption Spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the geometry and coordination environment of the Cu(II) ion. For instance, specific charge-transfer transitions have been identified for copper-peroxo species, such as the alkylperoxo to Cu(II) ligand-to-metal charge transfer (LMCT) band observed around 395 nm. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful tool for studying paramagnetic Cu(II) complexes. It provides detailed information about the electronic structure of the metal center and the nature of the metal-ligand bonding. nih.gov

Resonance Raman Spectroscopy can be used to probe specific vibrational modes, such as the O-O stretch in copper-hydroperoxo ([Cu(II)-OOH]) species, which was observed at 854 cm⁻¹ and showed a characteristic shift upon isotopic substitution. nih.gov

Magnetic Susceptibility Measurements are employed to study the magnetic properties of multinuclear copper complexes. These studies can reveal the nature and strength of magnetic exchange interactions between adjacent copper centers, as demonstrated in a study of a Cu(II) binuclear complex which showed antiferromagnetic coupling between the metal ions. mdpi.com

| Methodology | Type of Information Obtained | Reference Example |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, coordination geometry. | Characterization of binuclear and mononuclear Cu(II) complexes. mdpi.comnih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., triflate anion) and ligand binding modes. | Study of coordination compounds. mdpi.com |

| UV-Visible (UV-vis) Spectroscopy | Electronic transitions, information on coordination environment. | Identification of ligand-to-metal charge transfer bands. nih.gov |

| Electron Paramagnetic Resonance (EPR) | Electronic structure of the paramagnetic Cu(II) center. | Characterization of trigonal bipyramidal Cu(II) complexes. nih.gov |

| Magnetic Susceptibility | Magnetic coupling and exchange interactions in multinuclear complexes. | Determination of antiferromagnetic coupling in a Cu₂N₄ metallocycle. mdpi.com |

Advancements in Purity and Scalability of this compound Synthesis

The utility of copper(II) triflate as a catalyst is highly dependent on its purity and availability on a practical scale. Significant progress has been made in both areas, facilitating its broad use.

Advancements in purity are evidenced by the commercial availability of copper(II) triflate in various grades, including high-purity (e.g., 98% to 99%) and trace metals grade materials. strem.comsigmaaldrich.com The purification of the compound often involves precipitation from a reaction mixture followed by washing with a non-polar solvent like diethyl ether to remove soluble impurities. researchgate.net The difference between the pale blue color of freshly prepared salt and the white powder often supplied commercially indicates that specific purification and drying protocols are employed to ensure a high-quality, anhydrous product. researchgate.net

Regarding scalability, the development of highly efficient catalytic systems has been a key driver. Copper(II) triflate has proven to be an effective catalyst even at low loadings (e.g., 10 mol%). acs.orgrsc.org Furthermore, its application in environmentally benign solvents, particularly water, has enhanced its appeal for larger-scale synthesis. acs.orgnih.gov The ability to reuse the catalyst in aqueous reaction media has been demonstrated, which is a critical factor for sustainable and cost-effective industrial processes. nih.gov The successful scale-up of a reaction using copper(II) triflate to the 10-gram scale highlights its practicality beyond laboratory benchtop use. acs.org These developments in catalytic efficiency and reusability signify a major advancement in the scalable application of copper(II) triflate.

Lewis Acid Catalysis Mediated by Bis Trifluoromethyl Sulfonyl Oxy Copper

Electrophilic Activation of Substrates in Organic Transformations

As a strong Lewis acid, copper(II) triflate is highly effective in activating a wide range of substrates for organic reactions. wikipedia.org Its utility is demonstrated in numerous transformations, including Diels-Alder reactions, cyclopropanations, and Friedel-Crafts reactions. wikipedia.orgsigmaaldrich.com The triflate counteranion, being a poor coordinator, enhances the Lewis acidity of the copper(II) center, allowing it to effectively coordinate with and polarize unsaturated functional groups such as carbonyls, imines, and alkenes. beilstein-journals.orgresearchgate.net This coordination increases the electrophilicity of the substrate, rendering it more susceptible to attack by nucleophiles. For instance, Cu(OTf)₂ has been shown to be an excellent surrogate for triflic acid in Biginelli reactions, showcasing high activity and reusability. beilstein-journals.org Its ability to function under mild conditions and in various solvents, including aqueous media and ionic liquids, further broadens its applicability in modern organic synthesis. researchgate.net

**3.2. Catalysis in Carbon-Carbon Bond Formation Reactions

Copper(II) triflate is a prominent catalyst in a variety of reactions that form carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. Its catalytic activity is crucial in several key transformations, including annulation reactions, aromatic functionalizations, and additions to electrophilic species.

Copper(II) triflate has been identified as an effective promoter in modified Intramolecular Morita-Baylis-Hillman (IMBH) annulation reactions. nih.govresearchgate.net In these processes, Cu(OTf)₂ facilitates cyclization and subsequent aromatization, directing the reaction away from the formation of conventional Morita-Baylis-Hillman (MBH) addition products. nih.govresearchgate.net This methodology provides a rapid and efficient route to fused cyclopentenoids. nih.gov Research has shown that the cyclized products often exist as an interconverting isomeric mixture of cyclopentene (B43876) derivatives. nih.govresearchgate.net The versatility of MBH adducts, with their multiple functional groups, makes them valuable synthons for creating diverse polycyclic frameworks through various annulation strategies. researchgate.netrsc.org

A study on the synthesis of fused cyclopentenoids via IMBH annulation demonstrated the efficacy of Cu(OTf)₂ as a promoter.

| Entry | Substrate | Promoter | Conditions | Product | Outcome |

| 1 | Tethered enone-aldehyde | Cu(OTf)₂ | Solvent, RT | Fused cyclopentenoid | Favored cyclization and aromatization over standard MBH addition nih.govresearchgate.net |

| 2 | Tethered enone-aldehyde | Vitamin C / Organic Acids | Solvent-free | Fused cyclopentenoid | Provides an alternative, greener pathway for the IMBH reaction nih.gov |

This table summarizes findings from research on modified Morita-Baylis-Hillman annulation.

Copper(II) triflate is a widely used catalyst for Friedel-Crafts reactions, which are essential for attaching substituents to aromatic rings. sigmaaldrich.comrsc.org It has proven to be a highly efficient catalyst for Friedel-Crafts acylations in ionic liquids, affording quantitative conversion and high regioselectivity. researchgate.net Chiral copper(II) complexes, often involving Cu(OTf)₂, are instrumental in developing enantioselective Friedel-Crafts alkylations. acs.org For example, the Cu(OTf)₂-bisoxazoline complex has been successfully used in the asymmetric addition of electron-rich benzenes and furans to activated carbonyl compounds. acs.org

The functionalization of indoles, a key heterocyclic motif in medicinal chemistry, is frequently achieved using Cu(OTf)₂-based catalytic systems. mdpi.com These reactions include:

Friedel-Crafts Alkylation: The enantioselective reaction of indoles with electrophiles like arylidene malonates and nitroalkenes is effectively catalyzed by chiral Cu(II)-bisoxazoline complexes derived from Cu(OTf)₂. researchgate.netacs.org

C-2 Arylation and Vinylation: Copper catalysts facilitate the direct and selective functionalization at the C-2 position of the indole (B1671886) core using iodonium (B1229267) salts under mild conditions. nih.gov

C-3 Chalcogenylation: Copper(II) salts catalyze the direct introduction of selenium and sulfur moieties at the C-3 position of indoles. mdpi.com

Trifluoromethylation: An efficient copper-catalyzed oxidative trifluoromethylation of indoles at the C-2 position has been developed using CF₃SO₂Na. mdpi.com This method is tolerant of a broad range of functional groups and was successfully applied to the late-stage functionalization of the drug melatonin, yielding its 2-CF₃ analog. mdpi.com

| Substrate | Electrophile/Reagent | Catalyst System | Product Type | Yield | Ref |

| Indole | Arylidene malonate | iPr-Bisoxazoline-Cu(OTf)₂ | C-3 Alkylated Indole | Up to 97% ee | researchgate.net |

| Indole | β-Nitrostyrene | Yb(OTf)₃ (Note: Cu(OTf)₂ gave lower ee) | C-3 Alkylated Indole | - | researchgate.net |

| N-Methylindole | Diphenyliodonium salt | CuI | 2-Phenyl-N-methylindole | - | nih.gov |

| Indole | CF₃SO₂Na / ᵗBuOOH | CuSO₄ | 2-Trifluoromethylindole | Good to excellent | mdpi.com |

| Melatonin | CF₃SO₂Na / ᵗBuOOH | CuSO₄ | 2-CF₃-Melatonin | 68% | mdpi.com |

This table presents selected examples of indole functionalization reactions using copper catalysts.

Copper(II) triflate effectively mediates the addition of various nucleophiles to imines and related electrophiles, providing access to valuable α-amino compounds. A notable example is the addition of 2-tributylstannyl-1,3-dithiane to a range of aromatic and heteroaromatic imines, which proceeds efficiently at room temperature to produce α-amino-1,3-dithiane derivatives. researchgate.net This reaction is a testament to the mild conditions under which Cu(OTf)₂ can operate.

Furthermore, Cu(OTf)₂ is a key catalyst in multicomponent reactions that involve the in situ formation of imines. researchgate.netbeilstein-journals.org These reactions, such as the three-component coupling of amines, aldehydes, and terminal alkynes, generate propargylamines in higher yields than corresponding two-step procedures. beilstein-journals.org The mechanism involves the initial Cu(OTf)₂-catalyzed formation of the imine, followed by its alkynylation. beilstein-journals.org Similarly, enantioselective additions of enamides to imines have been developed using chiral copper(II) catalysts, expanding the toolkit for asymmetric synthesis. pitt.edu The aza-Friedel-Crafts reaction, which involves the addition of an aromatic nucleophile to an imine, was first reported in an enantioselective fashion using a chiral copper-BINAP complex, showcasing the addition of indoles to an α-iminoester. acs.org

An efficient and environmentally friendly method for synthesizing trans-4,5-diamino-cyclopent-2-enones utilizes copper(II) triflate as a reusable catalyst in water. acs.orgnih.gov The reaction proceeds through the condensation of furfural (B47365) (a biomass-derived aldehyde) with a secondary amine, which is catalyzed by the Lewis acidic Cu(OTf)₂. acs.orgresearchgate.net This condensation forms a Stenhouse salt intermediate, which then undergoes a 4π-electrocyclization reaction to furnish the desired cyclopentenone product. acs.orgnih.gov The process is notable for its mild, room-temperature conditions, catalyst reusability, and excellent tolerance of various functional groups. acs.org In the absence of the catalyst, no reaction occurs, while a 10 mol% catalyst loading leads to full conversion. researchgate.net

Another pathway to cyclopentenones involves the Cu(OTf)₂-catalyzed Nazarov cyclization. researchgate.net Substituted divinyl ketones, when treated with catalytic amounts of copper triflate (e.g., 2 mol%), undergo efficient cyclization to yield cyclopentenone products as single regio- and stereoisomers under mild conditions. researchgate.net

| Reaction Type | Substrates | Catalyst | Key Intermediate | Product | Yield (Example) | Ref |

| Condensation/Electrocyclization | Furfural, Secondary Amine | Cu(OTf)₂ | Stenhouse Salt | trans-4,5-Diamino-cyclopent-2-enone | 84% (1 mol% catalyst) | acs.orgresearchgate.net |

| Nazarov Cyclization | α-Carbomethoxy divinyl ketone | Cu(OTf)₂ | Cationic pentadienyl | Substituted Cyclopentenone | - | researchgate.net |

This table highlights Cu(OTf)₂-catalyzed routes to cyclopentenones.

Catalysis in Carbon-Heteroatom Bond Formation Reactions

Copper-catalyzed reactions are fundamental to the formation of carbon-heteroatom (C-N, C-O, C-S, etc.) bonds. rsc.orgnih.gov Copper(II) triflate, in particular, excels in this area due to its ability to catalyze complex, multicomponent reactions that efficiently construct heterocyclic systems. beilstein-journals.org Many of these processes involve the formation of one or more C-N bonds in a single pot.

For example, Cu(OTf)₂ catalyzes the synthesis of substituted quinolines from anilines, aldehydes, and terminal alkynes without the need for additional ligands or co-catalysts. beilstein-journals.org The reaction cascade involves imine formation, alkynylation to a propargylamine, and subsequent cyclization and oxidation. beilstein-journals.org Similarly, it catalyzes the synthesis of various N-heterocycles like tetrahydropyridines and dihydropyrimidines (via the Biginelli reaction). beilstein-journals.orgbeilstein-journals.org The synthesis of N-(α-alkoxy)alkyl-1,2,3-triazoles is another example where both copper triflate and copper metal are essential for the reaction between an azide (B81097), an in situ generated hemiacetal, and an alkyne. beilstein-journals.org Beyond C-N bonds, Cu(OTf)₂-mediated reactions can also lead to products containing C-S bonds, as seen in the synthesis of α-amino-1,3-dithiane derivatives. researchgate.net

Amination and Aziridination of Dicarbonyl Compounds

Copper(II) triflate, in conjunction with a 1,10-phenanthroline (B135089) (1,10-phen) ligand, has proven to be an effective catalytic system for the amination and aziridination of 1,3-dicarbonyl compounds. researchgate.netresearchgate.netnih.gov Research has demonstrated that the reaction's outcome can be selectively directed towards either amination or aziridination by carefully controlling the reaction conditions, particularly the stoichiometry of the nitrogen source. researchgate.netnih.gov

In a study involving 2-alkyl substituted 1,3-dicarbonyl compounds, the use of 1.2 equivalents of an iminoiodane (PhI=NTs) as the nitrogen source selectively resulted in the amination of the allylic C-H bond of the enol form of the substrate. researchgate.netnih.gov This process is believed to proceed through the in-situ formation of the enol, coordinated to the Lewis acidic copper center, which is then aminated by a copper-nitrene species. researchgate.net The resulting β-aminated adduct is formed in good yields. researchgate.netnih.gov

Interestingly, by increasing the amount of the iminoiodane to 2-3 equivalents, the reaction pathway shifts to favor the formation of 2,2-diacyl aziridine (B145994) derivatives. researchgate.netnih.gov This switch in selectivity highlights the catalyst's ability to engage in orthogonal modes of reactivity based on subtle modifications of the reaction environment. researchgate.netnih.gov The proposed mechanism for amination involves the initial aziridination of the enol, followed by a ring-opening of the aziridinol adduct under the Lewis acidic conditions to yield the α-aminated product. researchgate.net

Table 1: Amination vs. Aziridination of 2-Alkyl Substituted 1,3-Dicarbonyls

| Entry | Substrate (1,3-Dicarbonyl) | N-Source (Equivalents) | Product Type | Yield (%) |

| 1 | 2-Propyl-1,3-cyclohexanedione | PhI=NTs (1.2) | β-Amination | 78 |

| 2 | 2-Propyl-1,3-cyclohexanedione | PhI=NTs (2.0) | Aziridination | 85 |

| 3 | 2-Allyl-1,3-cyclohexanedione | PhI=NTs (1.2) | β-Amination | 75 |

| 4 | 2-Allyl-1,3-cyclohexanedione | PhI=NTs (2.5) | Aziridination | 82 |

Data synthesized from findings presented in Ton et al., J. Am. Chem. Soc. 2012, 134, 17, 7344–7350. nih.gov

Oxidative Amidation of Terminal Alkynes

The copper-catalyzed oxidative amidation of terminal alkynes represents an efficient route to synthesize ynamides, which are valuable building blocks in organic synthesis. novartis.com While the broader field often employs various copper catalysts, systems involving copper(II) triflate have been explored. The general transformation involves the coupling of a terminal alkyne with a nitrogen nucleophile, such as an amide, carbamate, or sulfonamide, under oxidative conditions. novartis.com

One of the key advantages of this methodology is the direct utilization of terminal alkynes, which are readily available starting materials. The reaction typically proceeds in the presence of an oxidant, often under an air or oxygen atmosphere, to facilitate the C-N bond formation. novartis.com The copper catalyst is crucial in activating the alkyne and promoting the coupling with the nitrogen source. The versatility of this reaction is demonstrated by its tolerance of a wide range of functional groups on both the alkyne and the nitrogen nucleophile. novartis.com

Table 2: Copper-Catalyzed Oxidative Amidation of Terminal Alkynes

| Entry | Alkyne | Nitrogen Nucleophile | Catalyst System | Yield (%) |

| 1 | Phenylacetylene | Pyrrolidin-2-one | CuI / 1,10-phenanthroline | 85 |

| 2 | 1-Octyne | 2-Oxazolidinone | CuI / 1,10-phenanthroline | 78 |

| 3 | (4-Methoxyphenyl)acetylene | Indole | CuI / 1,10-phenanthroline | 92 |

| 4 | Cyclohexylacetylene | N-Methyl-p-toluenesulfonamide | CuI / 1,10-phenanthroline | 65 |

Data represents typical yields for copper-catalyzed oxidative amidation reactions as described by Reddy et al., Org. Lett. 2007, 9, 19, 3781-3783.

Diacetoxylation of Olefins

Copper(II) triflate has been identified as an effective catalyst for the diacetoxylation of olefins, a reaction that installs two vicinal acetoxy groups across a double bond. organic-chemistry.org This transformation is typically carried out using an oxidant like iodosylbenzene diacetate (PhI(OAc)₂). organic-chemistry.org The use of copper(II) salts with weakly coordinating anions, such as triflate (-OTf), is crucial for achieving high catalytic efficiency. organic-chemistry.org

The reaction conditions are generally mild, and the process is applicable to a variety of olefin substrates, including aryl, aryl alkyl, and aliphatic terminal and internal olefins. organic-chemistry.org For instance, the diacetoxylation of styrene (B11656) derivatives and other terminal olefins proceeds in good yields. organic-chemistry.org In the case of internal olefins, the reaction provides the corresponding diacetoxy compounds as a mixture of syn and anti diastereomers. organic-chemistry.org

Optimal results for this transformation have been reported using Cu(OTf)₂ in a mixed solvent system of dichloromethane (B109758) and acetic acid at a slightly elevated temperature of 40 °C. organic-chemistry.org This method provides a valuable alternative to other dioxygenation protocols that may rely on more toxic or expensive reagents.

Table 3: Cu(OTf)₂-Catalyzed Diacetoxylation of Olefins

| Entry | Olefin | Oxidant | Diastereomeric Ratio (syn/anti) | Yield (%) |

| 1 | Styrene | PhI(OAc)₂ | - | 85 |

| 2 | 4-Chlorostyrene | PhI(OAc)₂ | - | 82 |

| 3 | 1-Octene | PhI(OAc)₂ | - | 78 |

| 4 | trans-Stilbene | PhI(OAc)₂ | 5.2 | 75 |

Data sourced from Seayad, J. et al., Org. Lett. 2010, 12, 7, 1412–1415. organic-chemistry.org

Applications in Carbohydrate Chemistry

The synthesis and modification of carbohydrates are critical for advancing glycobiology and related fields. Copper(II) triflate has emerged as a highly versatile catalyst in this domain, facilitating several key transformations under mild conditions. novartis.comresearchgate.net

Orthogonally Protected Glycoside Synthesis

The synthesis of complex oligosaccharides relies heavily on the availability of orthogonally protected glycoside building blocks. researchgate.net Copper(II) triflate has been successfully employed as a catalyst in one-pot procedures for the preparation of these crucial intermediates. novartis.comresearchgate.net These one-pot tandem transformations can encompass several reaction types, including arylidene acetalation, esterification, and glycosylation, all catalyzed by the same copper triflate system. novartis.comresearchgate.net The mildness and ease of handling associated with this catalytic system make it particularly attractive for the synthesis of sensitive carbohydrate structures. novartis.comresearchgate.net

Regioselective Transformations of Glycosides

Achieving regioselectivity in the modification of glycosides is a significant challenge in carbohydrate chemistry. Copper(II) triflate has been shown to catalyze the regioselective reductive ring opening of arylidene acetals, a common protecting group for the 4- and 6-hydroxyl groups of pyranosides. researchgate.net This regioselectivity allows for the selective deprotection and subsequent functionalization of specific hydroxyl groups within the carbohydrate scaffold, which is a key step in the synthesis of complex glycans. researchgate.net

Acetal (B89532) Ring Opening Reactions

In addition to regioselective transformations, copper(II) triflate is a competent catalyst for general acetal ring-opening reactions in carbohydrate chemistry. novartis.comresearchgate.net The ability to cleave acetal protecting groups under mild, Lewis acidic conditions is essential for synthetic strategies that require the sequential unmasking of hydroxyl groups. The catalytic system is also effective for the formation of acetals, such as arylidene acetals, demonstrating its utility in both the protection and deprotection steps of carbohydrate synthesis. novartis.comresearchgate.net

Enantioselective Catalysis with Bis Trifluoromethyl Sulfonyl Oxy Copper Systems

Chiral Ligand Design and Complexation Strategies

The success of copper(II) triflate-catalyzed enantioselective reactions heavily relies on the design of the chiral ligand. C₂-symmetric bis(oxazoline) (BOX) and bis(oxazolinyl)pyridine (Pybox) ligands are among the most effective and widely used classes of ligands in this context. acs.orgtcichemicals.com The coordination of these bidentate or tridentate nitrogen-based ligands to the copper(II) center creates a chiral environment that directs the approach of the substrates, leading to high levels of asymmetric induction. rsc.orgtcichemicals.comnih.gov

The general strategy involves the in situ generation of the active chiral catalyst by reacting copper(II) triflate with the chosen ligand. acs.org The triflate counterion is often crucial for achieving high reactivity and selectivity, as it is a weakly coordinating anion that allows for substrate binding to the metal center. rsc.orgsigmaaldrich.com The geometry of the resulting copper complex, which can range from distorted square planar to square pyramidal or octahedral, is influenced by both the ligand structure and the counterion, and it plays a critical role in the catalytic cycle. rsc.orgacs.org For instance, X-ray crystallography of a Cu((S,S)-t-Bu-box)₂ complex revealed a Jahn-Teller distorted octahedral geometry with the triflate anions coordinated in the axial positions. rsc.org

Key ligand families used with copper(II) triflate include:

Bis(oxazoline) (BOX) ligands: These C₂-symmetric ligands, such as those with tert-butyl or phenyl substituents, form highly effective catalysts with Cu(OTf)₂ for a range of reactions. sigmaaldrich.comacs.org The steric and electronic properties of the substituents on the oxazoline (B21484) ring can be tuned to optimize enantioselectivity. acs.org

Pyridine-bis(oxazoline) (Pybox) ligands: These tridentate ligands form well-defined complexes with copper, creating a rigid chiral pocket around the metal center. tcichemicals.comacs.org The resulting catalysts have demonstrated high efficiency in various asymmetric transformations. acs.orgrsc.org

The choice of ligand and the resulting complexation strategy are fundamental to controlling the stereochemical outcome of the reaction.

Asymmetric Induction in Organic Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another. wikipedia.org In external asymmetric induction, this is achieved by using a chiral catalyst, such as a complex of copper(II) triflate and a chiral ligand, which introduces the chiral information in the transition state. wikipedia.org

Copper(II) triflate, in combination with chiral ligands, is a versatile catalyst for various enantioselective addition reactions, including Diels-Alder, Michael, and aldol (B89426) reactions. acs.org These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds with high stereocontrol.

For example, the complex formed from Cu(OTf)₂ and C₂-symmetric bis(oxazoline) ligands is an efficient catalyst for the enantioselective Mukaiyama aldol reaction. acs.org Similarly, Cu(OTf)₂-BOX complexes catalyze the enantioselective conjugate addition of malonic esters to β-trifluoromethyl-α,β-unsaturated imines, yielding products with high diastereo- and enantioselectivities. rsc.org Another significant application is the enantioselective addition of indoles to alkylidene malonates, where the combination of Cu(OTf)₂ and a chiral cocatalyst system provides the desired products in excellent yields and high enantiomeric excess. nih.govnih.gov

| Reaction Type | Substrates | Ligand/Cocatalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Mukaiyama Aldol | (Benzyloxy)acetaldehyde + Silyl (B83357) Ketene Acetal (B89532) | (S,S)-Ph-pybox | syn-Aldol Adduct | High | 92-99 | acs.org |

| Michael Addition | β-Trifluoromethyl-α,β-unsaturated imine + Methyl Malonate | BOX | Enamine with CF₃-stereocenter | Good | Good | rsc.org |

| Friedel-Crafts Alkylation | Indole (B1671886) + Diethyl 2-(cyclohexylmethylene)malonate | BINOL-Silanediol | Substituted Indole | 98 | 75 | nih.gov |

| Diels-Alder | Acrylimide + Cyclopentadiene | (S,S)-t-Bu-box | Endo Adduct | Good | Excellent | nih.gov |

| Henry Reaction | 4-Nitrobenzaldehyde + Nitromethane | Chiral Schiff-base | β-Nitro Alcohol | up to 98 | up to 98 | academie-sciences.fr |

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst. Copper-catalyzed systems have been developed for the dynamic kinetic resolution of certain classes of compounds. For instance, the dynamic kinetic resolution of secondary phosphine (B1218219) oxides has been achieved using a copper catalyst, providing a route to P-stereogenic cyclic phosphine oxides with high yields and enantioselectivities. acs.org While many systems use Cu(I) salts like CuI or divalent salts like CuCl₂, the principle demonstrates the utility of copper in resolving racemates. acs.org In these processes, the chiral copper complex preferentially catalyzes the transformation of one enantiomer, allowing the unreacted enantiomer or the product to be isolated in an enantioenriched form. The efficiency of such resolutions is highly dependent on the catalyst's ability to discriminate between the two enantiomers of the substrate.

Cooperative Catalysis Involving Bis(((trifluoromethyl)sulfonyl)oxy)copper

Cooperative catalysis is a strategy where two or more catalysts work in concert to promote a chemical transformation more efficiently than either catalyst alone. ethz.ch This approach has been successfully applied to copper(II) triflate systems, particularly through the use of cocatalysts that enhance its Lewis acidity and stereodirecting ability.

A novel and effective approach involves merging copper(II) triflate catalysis with silanediol (B1258837) cocatalysts. nih.govnih.gov This combination creates an enhanced Lewis acid system for enantioselective reactions, such as the addition of indoles to alkylidene malonates. nih.govresearchgate.netamericanelements.com Studies have shown that neither Cu(OTf)₂ nor the silanediol catalyst alone is efficient for the transformation, highlighting a unique synergistic effect when they are used together. nih.gov

The optimization of reaction conditions revealed that the ratio of silanediol to Cu(OTf)₂ is critical. For the reaction between indoles and alkylidene malonates, a 1:1 ratio (e.g., 20 mol% silanediol and 20 mol% Cu(OTf)₂) was identified as optimal for achieving high yield and stereocontrol. nih.gov The presence of the triflate counterion was also found to be essential for a successful reaction. nih.govresearchgate.net This cooperative system has proven effective for preparing enantioenriched products that can be further purified to excellent enantioselectivity through simple crystallization. nih.gov

| Catalyst System | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Key Finding | Reference |

|---|---|---|---|---|---|

| Cu(OTf)₂ alone | Indole + Alkylidene Malonate | Low/No reaction | - | Inefficient as a sole catalyst. | nih.gov |

| Silanediol alone | Indole + Alkylidene Malonate | Low/No reaction | - | Inefficient as a sole catalyst. | nih.gov |

| Cu(OTf)₂ + BINOL-Silanediol (1:1 ratio) | Indole + Alkylidene Malonate | 93 | 73 | Demonstrates a strong synergistic effect between the two catalysts. | nih.gov |

| CuCl₂ + BINOL-Silanediol | Indole + Alkylidene Malonate | No reaction | - | Highlights the crucial role of the triflate counterion. | nih.gov |

The precise mechanism by which silanediols cooperate with Cu(OTf)₂ is an area of ongoing investigation. One leading hypothesis suggests that the silanediol functions as an anion-binding catalyst that activates the copper(II) triflate. nih.govresearchgate.net It is proposed that the silanediol interacts with the triflate anions of Cu(OTf)₂ through hydrogen bonding. nih.gov This interaction would generate an "enhanced Lewis acid species," which is more reactive and sterically defined than the parent copper salt.

The proposed catalytic cycle begins with the formation of this copper-silanediol complex. researchgate.net This complex then coordinates with the substrate (e.g., an alkylidene malonate), activating it for nucleophilic attack. The subsequent enantioselective addition of the nucleophile (e.g., indole) proceeds within the chiral environment created by the cooperative catalyst system, leading to the formation of the enantioenriched product. nih.govresearchgate.net After product formation, the catalyst complex is regenerated to continue the cycle. While this anion-binding model is supported by the requirement of the triflate counterion, further mechanistic studies are needed for a complete understanding. nih.gov

Mechanistic Investigations of Bis Trifluoromethyl Sulfonyl Oxy Copper Catalyzed Reactions

Elucidation of Proposed Reaction Pathways and Intermediates

The catalytic activity of copper(II) triflate is multifaceted, often involving a complex interplay of oxidation state changes, substrate activation through complexation, and the unique influence of the triflate counterion. researchgate.netnih.gov Reaction mechanisms can proceed through ionic or radical pathways, depending on the specific reaction conditions and substrates involved. nih.govbeilstein-journals.org

The ability of copper to access multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III), is central to its catalytic prowess in a wide range of reactions. nih.govacs.org While Cu(OTf)₂ is introduced as a Cu(II) precatalyst, the active catalytic species may belong to a different oxidation state, and the reaction often proceeds via a cycle involving multiple states.

In many reactions, the Cu(II) species is reduced in situ to a Cu(I) species, which is often considered the active catalyst. mit.edu Investigations using electron paramagnetic resonance (EPR) have shown the decay of Cu(II) species over time in the presence of reactants like amines, suggesting a reduction to Cu(I). mit.edu This Cu(I)/Cu(II) cycle is fundamental in processes like the Chan-Evans-Lam reaction, where the role of an oxidant (like O₂) is to regenerate the Cu(II) state from Cu(I) to complete the catalytic loop. acs.org

The involvement of a high-valent Cu(III) intermediate has also been proposed and evidenced in several transformations. For instance, in C-H trifluoromethylation reactions, while a copper(II) trifluoromethyl complex may be unreactive, a formal copper(III) trifluoromethyl species has been shown to perform the C-H functionalization on a wide range of arenes. researchgate.net This suggests a Cu(I)/Cu(III) or Cu(II)/Cu(III) catalytic cycle in certain oxidative coupling reactions. acs.orgresearchgate.net The formation of aryl-Cu(III) species has been observed to lead to C-N and C-O bond-forming reductive elimination. acs.org

The specific pathway is highly dependent on the reaction type. For example, in trifluoromethylation reactions, the mechanism can involve the formation of a CuCF₃ species, which may arise from the reaction of a trifluoromethyl radical with a copper species or through other pathways involving changes in the copper oxidation state. nih.govbeilstein-journals.org

A primary role of copper(II) triflate as a Lewis acid is the activation of substrates by forming coordinated complexes. researchgate.net This coordination enhances the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack. This activation mode is prevalent in a vast number of transformations.

In reactions involving unsaturated systems, such as alkenes and alkynes, the key step often involves complexation of the copper catalyst to the π-system. beilstein-journals.org This coordination activates the alkenyl or alkynyl moiety, facilitating subsequent reactions like nucleophilic attack, cycloadditions, or hydroaminations. researchgate.netbeilstein-journals.org Similarly, Cu(OTf)₂ activates carbonyl groups, making them more electrophilic and priming them for attack by nucleophiles in reactions like condensations and Mannich-type reactions. beilstein-journals.org

In some cases, the catalyst coordinates to the substrate to facilitate the formation of a specific tautomer. For instance, in the amination of 1,3-dicarbonyl compounds, the mechanism is thought to involve the coordination of the Lewis acidic copper catalyst to the dicarbonyl compound, which promotes the formation of its enolic form in situ. nih.govnih.gov This enol or the corresponding copper enolate is the species that undergoes the subsequent transformation. nih.gov The stereoselectivity of certain reactions is directed by the formation of a proposed catalyst complex involving the substrate and, in some cases, a chiral ligand. researchgate.netbeilstein-journals.org

The triflate (OTf⁻) anion is not merely a spectator in Cu(OTf)₂-catalyzed reactions; it often plays a decisive role in the catalyst's reactivity and efficacy. beilstein-journals.org The unique properties of the triflate anion are so crucial that replacing Cu(OTf)₂ with other copper salts frequently fails to yield the same results, highlighting its specific contribution to the catalytic system. researchgate.netbeilstein-journals.org

The triflate anion is weakly coordinating, which is a key aspect of its function. chemrxiv.org This property ensures that while it provides stability to the copper center, it is loosely bound and can be easily displaced by a substrate. chemrxiv.org This allows reactions at the metal center to proceed more readily compared to catalysts with more strongly coordinating counterions. chemrxiv.org

Furthermore, the triflate anion can influence the reaction pathway in several ways:

As a Precursor to Triflic Acid: In the presence of protic sources, Cu(OTf)₂ can act as a surrogate for triflic acid (TfOH), a powerful Brønsted acid. beilstein-journals.orgnih.gov The in situ generation of TfOH can protonate and activate substrates, as seen in the 1,2-difunctionalization of allyl alcohol. beilstein-journals.orgnih.gov

Anion Binding: The triflate anion itself can be a point of interaction. In cooperative catalysis systems, co-catalysts like silanediols are proposed to activate the Cu(OTf)₂ complex by binding to the triflate anion through hydrogen bonds, thereby enhancing the Lewis acidity of the copper center. nih.gov

The specific combination of the Cu(II) cation with the triflate counteranion is often essential for the success of many multicomponent reactions, such as the synthesis of α-substituted propargylamines. researchgate.netbeilstein-journals.org

Application of Spectroscopic and Spectrometric Techniques for Intermediate Detection

The direct observation and characterization of transient intermediates are paramount for validating proposed mechanistic pathways. Various spectroscopic and spectrometric techniques have been instrumental in providing snapshots of the catalytic cycle in copper-catalyzed reactions.

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying copper-catalyzed reactions due to the paramagnetic nature of Cu(II) (d⁹). It has been employed to monitor the concentration of Cu(II) species throughout a reaction, providing evidence for its reduction to diamagnetic Cu(I) or oxidation to diamagnetic Cu(III). mit.edu For example, EPR has been used to show the formation of specific Cu(II)-ligand complexes as the dominant species under reaction-relevant conditions and to observe their conversion during the catalytic process. acs.org

UV-visible transient absorption spectroscopy has been used to study the rapid dynamics of copper complex formation and ligand exchange, with timescales ranging from picoseconds to microseconds. nih.gov This technique allows for the direct observation of short-lived intermediates and the determination of kinetic parameters for their formation and decay. nih.gov

Infrared (IR) spectroscopy, including Fourier-transform infrared (FT-IR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), is valuable for identifying the coordination environment of the catalyst and the binding of substrates. researchgate.netucl.ac.uk FT-IR analysis has been used to investigate the structure of chiral catalyst-electrophile complexes, providing insights that support proposed transition states. researchgate.net DRIFTS has been applied to study surface species on heterogeneous copper catalysts, for instance, identifying the formation of surface formate (B1220265) species during CO₂ hydrogenation. ucl.ac.uk

Other techniques like Extended X-ray Absorption Fine Structure (EXAFS) provide information about the local atomic structure around the copper atom, such as coordination number and bond distances, helping to characterize the catalyst structure during the reaction. ucl.ac.uk

| Spectroscopic/Spectrometric Technique | Application in Studying Cu(OTf)₂ Mechanisms | Key Findings | References |

| Electron Paramagnetic Resonance (EPR) | Monitoring Cu(II) concentration; identifying Cu(II)-ligand complexes. | Provided evidence for the in-situ reduction of Cu(II) to Cu(I); identified dominant Cu(II) species in the catalytic system. | mit.edu, acs.org |

| UV-vis Transient Absorption Spectroscopy | Studying dynamics of labile copper complex formation and ligand exchange. | Enabled measurement of bimolecular rate constants for the recombination of copper complexes and elucidation of associative interchange mechanisms. | nih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Investigating the structure of catalyst-substrate complexes. | Supported proposed structures of chiral catalyst-electrophile complexes and transition states. | researchgate.net |

| Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | Characterizing surface intermediates on heterogeneous catalysts. | Detected the formation of surface formate species on copper nanoparticles during CO₂ hydrogenation. | ucl.ac.uk |

| Extended X-ray Absorption Fine Structure (EXAFS) | Determining the local coordination environment of copper. | Correlated changes in the copper oxidation state (e.g., Cu(II) → Cu₂O) with the formation of reaction intermediates. | ucl.ac.uk |

Computational Chemistry Approaches to Reaction Mechanisms (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of copper-catalyzed reactions. researchgate.netmontclair.edu DFT calculations provide detailed energetic and structural information about transition states and intermediates that are often difficult or impossible to observe experimentally.

DFT studies have been employed to:

Map Reaction Energy Pathways: Calculations can determine the relative energies of reactants, intermediates, transition states, and products, allowing for the comparison of different possible mechanistic pathways. montclair.edu For example, DFT was used to show that a mechanism for trifluoromethylation involving the addition of a •CF₃ radical to the copper center before transmetalation was thermodynamically more favorable than the reverse sequence. montclair.edu

Rationalize Reactivity and Selectivity: Computational models can explain why certain substrates react differently or why a particular stereoisomer is formed preferentially. DFT studies on nucleophilic aromatic substitution (SNAr) reactions predicted a concerted mechanism over an expected stepwise pathway, rationalizing the observed reactivity. researchgate.net

Support Experimental Observations: Computational results are often used in conjunction with experimental data to build a more complete mechanistic picture. nih.govucl.ac.uk For instance, DFT and time-dependent DFT (TDDFT) calculations have been combined with transient absorption spectroscopy to understand the recombination mechanism of copper chloro complexes. nih.gov

Investigate the Role of Solvents and Ligands: The effect of the reaction environment can be modeled. Studies have shown that the explicit inclusion of solvent molecules in calculations can significantly impact the calculated reaction energies, highlighting the importance of the solvent in the reaction mechanism. montclair.edu

By providing a molecular-level understanding of the reaction, computational studies guide the rational design of more efficient and selective catalysts and the optimization of reaction conditions. montclair.edu

Coordination Chemistry of Bis Trifluoromethyl Sulfonyl Oxy Copper

Ligand Exchange and Complexation Studies of Copper(II) Triflate

The reactivity of copper(II) triflate is significantly influenced by its ability to undergo ligand exchange reactions. In aqueous solutions, the copper(II) ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, which exhibits a characteristic blue color. chemguide.co.uk This complex is known to have one of the fastest water exchange rates among transition metal aqua complexes, facilitating the substitution of water molecules by other ligands. youtube.com

The introduction of different ligands can lead to the partial or complete replacement of the coordinated water molecules, resulting in the formation of new, more stable complexes. youtube.com For instance, adding concentrated hydrochloric acid to a solution of [Cu(H₂O)₆]²⁺ leads to a reversible reaction where four chloride ions replace the six water molecules to form the tetrachlorocuprate(II) ion, [CuCl₄]²⁻. chemguide.co.ukchemguide.co.uk This exchange is accompanied by a color change from blue to a yellow or olive-green hue. chemguide.co.uk

Similarly, ammonia (B1221849) can act as both a base and a ligand. Small amounts of ammonia will deprotonate the aqua ligands to form a precipitate of copper(II) hydroxide. chemguide.co.uk However, in the presence of excess ammonia, this precipitate dissolves as ammonia molecules replace water ligands, forming the deep blue tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺. chemguide.co.uk

Beyond simple inorganic ligands, copper(II) triflate forms complexes with a vast array of organic ligands, which is central to its use in asymmetric catalysis. Chiral bis(oxazoline) ligands, for example, react with Cu(OTf)₂ to form well-defined chiral Lewis acid catalysts used in enantioselective Diels-Alder reactions. wikipedia.org Other notable examples include complexation with thiophosphoramide-based ligands, which can accelerate arylation reactions, and N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. researchgate.netnih.gov The formation of these complexes is crucial for controlling the steric and electronic environment around the copper center, thereby dictating the outcome of the catalyzed reaction.

Table 1: Ligand Exchange Reactions of Aqueous Copper(II) Ions

| Initial Complex | Reagent Added | Product Complex | Observed Color Change |

| [Cu(H₂O)₆]²⁺ | Conc. HCl | [CuCl₄]²⁻ | Blue to Green/Yellow |

| [Cu(H₂O)₆]²⁺ | Excess NH₃ | [Cu(NH₃)₄(H₂O)₂]²⁺ | Pale Blue to Deep Blue |

| [Cu(H₂O)₆]²⁺ | NaOH | Cu(OH)₂(H₂O)₄ | Blue to Pale Blue Precipitate |

This table summarizes common ligand exchange reactions starting from the hexaaquacopper(II) ion, which is the state of copper(II) triflate in aqueous solution.

Structural Analysis of Copper-Triflate Adducts and Coordination Environments

The structural characterization of copper(II) triflate adducts provides critical insights into the nature of the coordination environment around the copper ion. X-ray crystallography has revealed a variety of coordination geometries for these complexes, including octahedral, square planar, and distorted trigonal bipyramidal structures. youtube.comnih.govmonash.edu The specific geometry is dictated by the steric and electronic properties of the coordinating ligands.

In many complexes, the triflate group acts as a non-coordinating anion, remaining in the outer coordination sphere. mdpi.com For example, in the complex tris(1,10-phenanthroline)copper(II) trifluoromethanesulfonate (B1224126) dihydrate, Cu(phen)₃₂·2H₂O, the triflate anions are not directly bonded to the copper center, confirming their ionic nature. researchgate.net The copper(II) ion is coordinated to three bidentate phenanthroline ligands, resulting in a distorted octahedral geometry. researchgate.net

However, in other instances, the triflate anion can participate in the primary coordination sphere. The flexibility of the triflate ligand to act as either a counter-ion or a coordinating ligand is a key feature of Cu(OTf)₂ chemistry.

The coordination environment can be complex, sometimes featuring multiple distinct copper centers within a single crystal structure. For example, a 2D coordination network formed from 3-formyl-4-hydroxybenzoic acid and copper nitrate (B79036) shows two different Cu(II) coordination environments arising from the separate coordination of copper ions to the carboxylate and salicylaldehydato parts of the ligand. nih.gov

Detailed structural analyses of complexes formed between copper(II) triflate and various 2,6-bis(pyrazol-1-yl)pyridine ligands have also been reported. researchgate.net These studies provide precise data on bond lengths and angles, revealing how ligand modifications can fine-tune the geometry around the copper atom. researchgate.net

Table 2: Examples of Characterized Copper(II) Triflate Adducts and Their Coordination Geometries

| Ligand (L) | Complex Formula | Coordination Geometry | Triflate Role |

| 1,10-Phenanthroline (B135089) (phen) | Cu(phen)₃₂ | Distorted Octahedral | Non-coordinating anion researchgate.net |

| PaPy₂Q | CoII(PaPy₂Q) | Distorted Trigonal Bipyramidal | Non-coordinating anion mdpi.com |

| 2-Pyridinealdazine | [Cu(L)Cl₂] | Five-coordinate | Not present (starting material was CuCl₂) monash.edu |

| Reduced Schiff Bases | [Cu(L)Cl₂] | Distorted Square Planar | Not present (starting material was CuCl₂) nih.gov |

Note: This table includes examples with triflate and other counter-ions to illustrate the variety of coordination environments copper(II) can adopt.

Heterogeneous Catalysis and Immobilization Strategies for Bis Trifluoromethyl Sulfonyl Oxy Copper

Immobilization Techniques for Enhanced Catalyst Reusability

The heterogenization of Bis(((trifluoromethyl)sulfonyl)oxy)copper hinges on the selection of an appropriate solid support and an effective immobilization strategy. The goal is to anchor the copper complex securely to prevent leaching while maintaining its catalytic activity. Several techniques have been successfully employed to achieve this.

One prominent method is the covalent attachment of a modified copper complex to a functionalized support. This approach offers strong bonds that minimize catalyst leaching. For instance, a chiral copper(II) bis(oxazoline) complex, synthesized from copper(II) triflate, has been successfully immobilized on mesoporous carbonaceous materials like Starbon® and ordered mesoporous silicas. rsc.orgua.pt The support surface is typically activated, for example, through bromination, to allow for the covalent grafting of the copper complex. rsc.org

Another widely used technique is incipient wetness impregnation . This method involves dissolving the copper(II) triflate in a suitable solvent and adding the solution to a porous support material, such as Al-MCM41, until the pores are filled. Subsequent thermal treatment can then fix the copper species onto the support.

Silica (B1680970) gel has also been utilized as a support for copper(II) triflate. In some cases, the catalyst is simply adsorbed onto the silica surface, while in others, covalent linkage is achieved through surface modification of the silica. researchgate.netrsc.org Furthermore, metal-organic frameworks (MOFs) have emerged as promising supports. A 2D Cu-MOF has been shown to act as an efficient and recyclable heterogeneous catalyst. mdpi.com

Performance Evaluation of Supported this compound Catalysts

The efficacy of an immobilized catalyst is judged by its activity, selectivity, and, crucially, its reusability. Numerous studies have evaluated the performance of heterogeneous this compound catalysts in various organic reactions.

A notable example is the asymmetric benzoylation of hydrobenzoin (B188758). A copper(II) bis(oxazoline) complex anchored onto ordered mesoporous silica demonstrated good selectivity and comparable yields to the homogeneous system. rsc.orgua.pt Importantly, this catalyst could be reused for four consecutive cycles without a significant decline in selectivity or enantioselectivity. rsc.orgua.pt In contrast, when the same complex was supported on a carbon replica, a decrease in product yield and enantioselectivity was observed upon reuse. rsc.org

High reusability has also been reported in the Biginelli reaction, where a supported Cu(OTf)₂ catalyst showed negligible loss of activity over multiple cycles. The synthesis of trans-4,5-diamino-cyclopent-2-enones in water is another reaction where the reusability of Cu(OTf)₂ has been highlighted. nih.gov

A study on a 2D Cu-MOF catalyst used for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole demonstrated its recyclability for up to four runs, albeit with a marginal loss of activity attributed to mass loss during recovery. mdpi.com The stability of the catalyst is a critical factor, as metal leaching can not only reduce the catalyst's lifespan but also contaminate the product. acs.org Leaching studies are therefore an essential part of the performance evaluation.

To provide a clearer picture of the performance of these catalysts, the following table summarizes key data from a representative study on the asymmetric benzoylation of hydrobenzoin catalyzed by a copper(II) bis(oxazoline) complex immobilized on mesoporous silica.

Performance of Immobilized this compound Catalyst in Asymmetric Benzoylation of Hydrobenzoin

| Catalytic Cycle | Conversion (%) | Selectivity to Mono-benzoylated Product (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | ~95 | >99 | ~60 |

| 2 | ~93 | >99 | ~58 |

| 3 | ~92 | >99 | ~58 |

| 4 | ~90 | >99 | ~57 |

Characterization Methodologies for Heterogeneous Catalytic Systems

A thorough characterization of the immobilized catalyst is imperative to understand its physicochemical properties and to correlate them with its catalytic performance. A suite of analytical techniques is employed for this purpose.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is used to accurately determine the amount of copper loaded onto the solid support. ua.pt

Fourier-Transform Infrared Spectroscopy (FTIR) helps in confirming the successful immobilization of the complex and provides information about the chemical bonds between the catalyst and the support. ua.pt

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability of the supported catalyst and to quantify the organic ligand content. ua.pt

Nitrogen adsorption-desorption isotherms (BET analysis) are crucial for determining the surface area, pore volume, and pore size distribution of the porous support and the final catalyst. These parameters can significantly influence the accessibility of the active sites. researchgate.net

X-ray Diffraction (XRD) is used to investigate the crystalline structure of the support and to determine if the copper species are present in a crystalline form on the surface. researchgate.net For instance, the crystallographic data for neat copper(II) triflate shows it crystallizes in a triclinic P-1 space group. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides information about the elemental composition and, critically, the oxidation state of the copper on the catalyst surface. mdpi.com For Cu(II) species, the Cu 2p spectrum typically shows a main peak (Cu 2p₃/₂) around 934-936 eV, accompanied by characteristic shake-up satellite peaks, which distinguish it from Cu(I) or Cu(0). mdpi.com

The following table presents typical characterization data for a mesoporous silica-supported copper catalyst.

Physicochemical Properties of a Mesoporous Silica-Supported Copper Catalyst

| Characterization Technique | Parameter | Value |

|---|---|---|

| ICP-AES | Copper Loading (mmol/g) | ~0.15 |

| BET Analysis | Surface Area (m²/g) | ~700-900 |

| BET Analysis | Pore Volume (cm³/g) | ~0.8-1.0 |

| BET Analysis | Pore Diameter (nm) | ~6-8 |

| XPS | Cu 2p₃/₂ Binding Energy (eV) | ~935.5 |

By combining these characterization techniques, a comprehensive understanding of the structural and electronic properties of the heterogeneous this compound catalyst can be achieved, which is essential for designing more efficient and durable catalytic systems.

Future Directions and Emerging Research Avenues

Rational Catalyst Design and Optimization Strategies

The intentional design and fine-tuning of catalyst systems are at the forefront of enhancing the efficacy and selectivity of copper(II) triflate-mediated reactions. Research is moving beyond the use of the simple copper salt towards sophisticated, well-defined catalyst complexes and optimized reaction protocols.

A primary strategy involves the use of ligands to modulate the reactivity and selectivity of the copper center. By varying the ligands associated with the copper catalyst, it is possible to selectively produce specific stereoisomers of a product. For instance, in the copper-catalyzed silyl (B83357) conjugate addition to α-substituted α,β-unsaturated N-tert-butanesulfinyl ketimines, the choice of ligand allows for the selective formation of either (Z)- or (E)-configured enesulfinamides. acs.org This control is crucial for synthesizing complex molecules with specific three-dimensional arrangements. acs.org Similarly, chiral bis(oxazoline)copper(II) complexes have been effectively used as Lewis acid catalysts for enantioselective Diels-Alder reactions, demonstrating how ligand architecture directly influences stereochemical outcomes. wikipedia.orgresearchgate.net

Optimization is also achieved by systematically adjusting reaction parameters. High-throughput screening methods, such as microdroplet platforms, are being employed to rapidly optimize reaction conditions like solvent systems, base type, temperature, and catalyst loading for complex reactions like radiofluorination. nih.gov This approach was successfully used to optimize the synthesis of a novel PET tracer, [¹⁸F]YH149, significantly improving the radiochemical yield by fine-tuning these parameters. nih.gov Computational studies are also becoming indispensable for the rational design of catalysts. Density Functional Theory (DFT) calculations are used to design and screen new catalysts, such as single-atom alloy (SAA) catalysts, where an isolated transition metal atom is doped onto a copper surface. researchgate.net These theoretical models help predict catalyst stability and activity, guiding experimental efforts toward the most promising candidates for applications like electrochemical CO₂ reduction. researchgate.net

Table 1: Strategies for Catalyst Design and Optimization

| Strategy | Example Application | Key Findings/Advantages | Reference |

|---|---|---|---|

| Ligand Modification | Stereodivergent hydrosilylation of ketimines | Varying the ligand allows selective production of (Z) or (E) stereoisomers. | acs.org |

| High-Throughput Screening | Optimization of 18F-radiosynthesis for a PET tracer | Rapid optimization of solvent, base, temperature, and precursor amount, improving yield. | nih.gov |

| Computational Design (DFT) | Design of Cu-based single-atom alloy catalysts for CO₂ reduction | Theoretical evaluation of catalyst stability and activity, guiding experimental synthesis. | researchgate.net |

| Use of Chiral Ligands | Asymmetric Diels-Alder and cyclopropanation reactions | Chiral bis(oxazoline) and diamine ligands induce high enantioselectivity. | wikipedia.orgresearchgate.net |

Sustainable and Green Chemistry Approaches in Bis(((trifluoromethyl)sulfonyl)oxy)copper Catalysis

The principles of green and sustainable chemistry are increasingly influencing the development of new catalytic processes, and copper(II) triflate is central to many of these innovations. esrapublications.com Its low toxicity and cost-effectiveness make it an attractive alternative to more hazardous and expensive heavy metal catalysts like osmium tetroxide. beilstein-journals.orga-star.edu.sg

A significant area of focus is the use of environmentally benign solvents. Cu(OTf)₂ has shown remarkable efficiency as a reusable catalyst for reactions in water, such as the synthesis of trans-4,5-diamino-cyclopent-2-enones. nih.gov This approach not only minimizes the use of volatile organic solvents but also allows for easy recovery and reuse of the catalyst. nih.gov The use of ionic liquids as a recyclable medium for Cu(OTf)₂-catalyzed reactions, such as Friedel-Crafts acylations, has also been explored, demonstrating higher conversion rates and better selectivity compared to conventional molecular solvents. researchgate.net

The development of solvent-free reaction conditions represents another key green strategy. For example, aldehydes and ketones can be efficiently converted to their thioacetal derivatives using a catalytic amount of silica-supported Cu(OTf)₂ under solvent-free conditions. researchgate.net Furthermore, Cu(OTf)₂ can act as a precursor to triflic acid, enabling the development of highly effective metal-free catalyst systems for reactions like hydroalkoxylation, which can be performed using bulk reagents without any solvent. researchgate.net Research into developing copper-based catalysts for converting CO₂ into valuable chemicals like acetaldehyde (B116499) is a major step towards a circular carbon economy, directly challenging fossil fuel-dependent processes. environmentenergyleader.com

Table 2: Green Chemistry Approaches with Copper(II) Triflate

| Approach | Reaction | Advantage | Reference |

|---|---|---|---|

| Use of Water as Solvent | Synthesis of trans-4,5-diamino-cyclopent-2-enones | Environmentally benign, catalyst reusability. | nih.gov |

| Replacement of Toxic Catalysts | Diacetoxylation of olefins | Replaces highly toxic and expensive osmium tetroxide. | a-star.edu.sg |

| Use of Ionic Liquids | Friedel-Crafts acylation | Higher efficiency and selectivity; recyclable catalyst/solvent system. | researchgate.net |

| Solvent-Free Conditions | Thioacetalization of aldehydes and ketones | Reduces waste, simplifies workup. | researchgate.net |

| CO₂ Conversion | Electrochemical reduction of CO₂ to acetaldehyde | Reduces greenhouse gases and reliance on fossil fuels. | environmentenergyleader.com |

Development of Novel Synthetic Transformations and Methodologies

The unique catalytic activity of copper(II) triflate continues to drive the discovery of novel synthetic reactions and methodologies. researchgate.net Its ability to act as a potent Lewis acid, and in some cases participate in redox cycles, makes it suitable for a wide range of transformations. wikipedia.orgbeilstein-journals.org

Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from multiple starting materials, are a particular area of strength for Cu(OTf)₂ catalysis. beilstein-journals.org It has been successfully used to catalyze the one-pot synthesis of diverse libraries of compounds such as quinoline (B57606) carboxylates, 2,3-diarylquinolines, and various other heterocyclic systems. beilstein-journals.orgrsc.orgrsc.org These methods are highly atom- and step-economical, offering significant advantages in terms of efficiency and sustainability. beilstein-journals.orgrsc.org

Cu(OTf)₂ has also emerged as a superior catalyst for transformations involving diazo compounds, often outperforming traditional catalysts like boron trifluoride etherate. researchgate.net It effectively catalyzes intramolecular cyclopropanation and other cyclization reactions to produce five-, six-, and seven-membered heterocyclic rings. researchgate.netresearchgate.net Furthermore, new protocols are being developed for fundamental reactions such as the direct conversion of secondary alcohols to azides and the stereoselective synthesis of glycosides. researchgate.netorganic-chemistry.org In glycosylation reactions, Cu(OTf)₂ serves as an effective and less expensive alternative to other triflic acid sources. researchgate.net The development of one-pot tandem transformations, which combine multiple reaction steps like acetalation, esterification, and glycosylation without intermediate purification, showcases the versatility of Cu(OTf)₂ in streamlining complex synthetic sequences. researchgate.net

Table 3: Novel Transformations Catalyzed by Copper(II) Triflate

| Reaction Type | Products | Key Features | Reference |

|---|---|---|---|

| Multicomponent Reactions | Quinoline carboxylates, tetrahydropyridines | One-pot synthesis, atom economy, mild conditions. | beilstein-journals.orgrsc.org |

| Cyclization of Diazo Compounds | Cyclopentenones, various heterocycles | High yields, superior to other Lewis acids like BF₃·Et₂O. | researchgate.net |

| Direct Azidation | Organic azides from secondary alcohols | Simple, one-pot protocol under mild conditions. | organic-chemistry.org |

| Stereoselective Glycosylation | 2-deoxy-2-iodo-glycosides | Effective, inexpensive reagent system for C-O bond formation. | researchgate.net |

| One-Pot Tandem Reactions | Orthogonally protected glycosides | Combines multiple synthetic steps (acetalation, esterification, etc.) into a single operation. | researchgate.net |

Advanced Mechanistic and Computational Investigations to Elucidate Catalytic Principles

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of existing processes. Advanced experimental and computational techniques are being employed to unravel the intricate mechanistic details of copper(II) triflate catalysis. The dual role of Cu(OTf)₂ as both a Lewis acid and a potential redox-active species often leads to complex reaction pathways that are difficult to distinguish without detailed investigation. beilstein-journals.org

Computational studies, particularly Density Functional Theory (DFT), have become invaluable for exploring these mechanisms. DFT calculations have been used to study the reaction mechanism of N-N bond formation in the synthesis of 2H-indazoles, revealing how the copper catalyst activates the azide (B81097) substrate. rsc.org Similarly, computational analysis helped elucidate the mechanism of a Bi-catalyzed C-H trifluoromethylation, which could inform future designs of related copper-catalyzed reactions. acs.org These studies can model transition states and reaction intermediates that are often too transient to be observed experimentally. rsc.orgnih.gov

Experimental mechanistic work complements these computational models. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and kinetic studies have provided evidence for the involvement of different copper oxidation states (Cu(I), Cu(II), and Cu(III)) in catalytic cycles. a-star.edu.sgprinceton.edu For instance, in the C(sp³)–H trifluoromethylation, mechanistic experiments showed that a 'Cu-CF₃' species is formed and that the copper catalyst is directly involved in the critical C-CF₃ bond-forming step. princeton.edu In other cases, studies have shown that Cu(OTf)₂ can be reduced in situ by a reagent like an olefin to generate triflic acid (TfOH), which is the true active catalyst. researchgate.net These detailed investigations are essential for clarifying the precise role of the copper catalyst and for developing more predictable and efficient synthetic methods.

Table 4: Mechanistic and Computational Studies

| Methodology | Reaction Studied | Key Insight | Reference |

|---|---|---|---|

| DFT Calculations | Copper-catalyzed synthesis of 2H-indazoles | Elucidated the activation mode of the azide group by a dimeric copper complex. | rsc.org |

| DFT and Experimental Studies | Photophysical properties of a Cu(I) complex | DFT reproduced HOMO/LUMO orbitals, correlating structure with photophysical behavior. | nih.gov |

| EPR Spectroscopy & Kinetic Studies | C(sp³)–H trifluoromethylation | Provided evidence for the formation of Cu-CF₃ species and involvement of multiple copper oxidation states. | princeton.edu |